4-Methyl-4-phenylpentane-2-sulfonyl chloride
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Overview
Description
4-Methyl-4-phenylpentane-2-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S and a molecular weight of 260.78 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a 4-methyl-4-phenylpentane backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 4-Methyl-4-phenylpentane-2-sulfonyl chloride typically involves the reaction of 4-methyl-4-phenylpentane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The reaction can be represented as follows:
C12H17SO3H+SOCl2→C12H17ClO2S+SO2+HCl
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
4-Methyl-4-phenylpentane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form sulfonic acid derivatives.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4-Methyl-4-phenylpentane-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylpentane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function .
Comparison with Similar Compounds
4-Methyl-4-phenylpentane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar substitution reactions.
Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis with a toluene backbone.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C12H17ClO2S |
---|---|
Molecular Weight |
260.78 g/mol |
IUPAC Name |
4-methyl-4-phenylpentane-2-sulfonyl chloride |
InChI |
InChI=1S/C12H17ClO2S/c1-10(16(13,14)15)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
NUIHPTPOTQYLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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